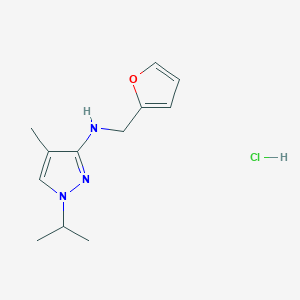

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Description

N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a furan-substituted methylamine group at position 3, an isopropyl group at position 1, and a methyl group at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C12H18ClN3O |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C12H17N3O.ClH/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11;/h4-6,8-9H,7H2,1-3H3,(H,13,14);1H |

InChI Key |

RCPXGGOEOSDTIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=CO2)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves a multi-step approach that can be divided into three main phases:

- Formation of the substituted pyrazole core

- Functionalization of the pyrazole ring at the 3-position

- Introduction of the furylmethyl group via reductive amination

Based on established methodologies for similar compounds, the synthesis requires careful control of reaction conditions to achieve regioselectivity and optimize yields.

Detailed Synthesis Methods

Formation of the Pyrazole Core

The formation of the pyrazole ring with appropriate substitution patterns represents the initial and most critical step in synthesizing this compound.

Cyclocondensation Approach

A common method involves the cyclocondensation reaction between hydrazine derivatives and appropriate 1,3-dicarbonyl compounds. For the formation of 1-isopropyl-4-methyl-1H-pyrazol-3-amine, the reaction typically proceeds as follows:

- Reaction of an isopropyl hydrazine derivative with a β-keto ester containing a methyl group

- Cyclization under controlled temperature and pH conditions

- Formation of the pyrazole ring with desired substituents at N-1 and C-4 positions

The reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring.

Reaction Conditions and Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | Higher temperatures may lead to side reactions |

| Reaction time | 4-8 hours | Extended time increases yield but may promote decomposition |

| Solvent | Ethanol/THF | Polar solvents enhance reactivity |

| Catalyst | Acetic acid (catalytic) | Facilitates cyclization step |

| pH range | 4.5-5.5 | Critical for controlling regioselectivity |

| Molar ratio (hydrazine:dicarbonyl) | 1.2:1 | Slight excess of hydrazine improves conversion |

Similar reactions have been documented for related pyrazole derivatives, where careful control of these parameters is essential for achieving high yields and regioselectivity.

Introduction of the Furylmethyl Group

The furylmethyl group is typically introduced through a selective N-alkylation of the 3-amino position of the pyrazole. Based on synthetic approaches for similar compounds, this step generally involves:

Reductive Amination

The most common approach involves reductive amination between the amino group at the 3-position of the pyrazole and 2-furaldehyde:

- Formation of an imine intermediate between the 3-amino-pyrazole and 2-furaldehyde

- Reduction of the imine using appropriate reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

This approach has been documented for several N-(2-furylmethyl) pyrazole derivatives.

Optimized Reaction Conditions

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Solvent | DCE or MeOH | Facilitates imine formation |

| Temperature | Initial: RT; Reduction: 0-25°C | Controlled reduction minimizes side products |

| pH | 4-5 | Optimal for imine formation |

| Reaction time | Imine formation: 1-2 h; Reduction: 2-4 h | Allows complete conversion |

| Reducing agent | NaBH(OAc)₃ | Selective, mild reducing agent |

| Molar ratio (amine:aldehyde:reducing agent) | 1:1.1:1.5 | Slight excess improves conversion |

Alternative Alkylation Methods

Direct alkylation using 2-furylmethyl halides (typically bromide or chloride) represents an alternative approach:

- Reaction of the 3-amino-pyrazole with 2-furylmethyl bromide

- Use of a suitable base (K₂CO₃, Et₃N) to facilitate the nucleophilic substitution

- Optimization of reaction conditions to minimize over-alkylation

While this method offers a more direct pathway, controlling selectivity can be challenging, potentially leading to formation of di-alkylated products.

Optimized Synthesis Protocol

Based on the synthesis methods for structurally related compounds, the following optimized protocol is proposed for the preparation of this compound:

Materials and Reagents

| Reagent | Purity | Function |

|---|---|---|

| Isopropyl hydrazine | ≥98% | Source of N-1 substituent |

| Methyl acetoacetate | ≥99% | Source of C-4 methyl and C-3 functionality |

| 2-Furaldehyde | ≥98% | Source of furylmethyl group |

| NaBH(OAc)₃ | ≥95% | Reducing agent for reductive amination |

| Glacial acetic acid | ACS grade | Catalyst for cyclization |

| Ethanol | Anhydrous | Primary solvent |

| Dichloroethane | Anhydrous | Secondary solvent |

| Silica gel | 60-120 mesh | Purification medium |

Step-by-Step Procedure

Synthesis of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropyl hydrazine (1.2 eq) to anhydrous ethanol (50 mL).

- Add methyl acetoacetate (1.0 eq) dropwise at room temperature.

- Add catalytic amount of glacial acetic acid (0.1 eq).

- Heat the reaction mixture to 70-75°C and maintain for 6 hours.

- Monitor the reaction progress by TLC (ethyl acetate:hexane, 3:7).

- Upon completion, cool to room temperature and concentrate under reduced pressure.

- Purify the intermediate by column chromatography using silica gel and an appropriate solvent gradient.

Incorporation of the Furylmethyl Group

- Dissolve the purified 1-isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloroethane (30 mL).

- Add 2-furaldehyde (1.1 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

- Add glacial acetic acid (0.1 eq) to adjust the pH to approximately 4-5.

- Cool the reaction mixture to 0-5°C in an ice bath.

- Add NaBH(OAc)₃ (1.5 eq) portionwise over 30 minutes.

- Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

- Monitor the reaction by TLC (ethyl acetate:methanol, 9:1).

- Quench the reaction by adding saturated NaHCO₃ solution and extract with ethyl acetate (3 × 30 mL).

- Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

- Purify the crude product by column chromatography using silica gel.

Reaction Conditions Table

| Synthesis Stage | Temperature (°C) | Time (h) | Solvent | Catalyst/Additive | Expected Yield (%) |

|---|---|---|---|---|---|

| Pyrazole formation | 70-75 | 6-8 | Ethanol | Acetic acid | 65-75 |

| Reductive amination | 0-25 | 4-6 | DCE | Acetic acid | 70-80 |

| Overall process | - | - | - | - | 45-60 |

Purification Techniques

The final compound can be purified using the following techniques:

- Column Chromatography : Using silica gel (60-120 mesh) with a gradient elution system of ethyl acetate and hexane.

- Recrystallization : From appropriate solvent systems such as ethanol/water or ethyl acetate/hexane.

- Preparative HPLC : For higher purity requirements, using C18 reverse-phase columns with appropriate mobile phase systems.

Characterization and Analysis

Analytical Methods

The identity and purity of this compound can be confirmed using the following analytical techniques:

Spectroscopic Methods

| Technique | Key Information Obtained |

|---|---|

| ¹H NMR | Confirms proton environments, including characteristic signals for isopropyl, methyl, and furylmethyl groups |

| ¹³C NMR | Verifies carbon framework and substitution patterns |

| FT-IR | Identifies functional groups, particularly N-H stretching frequencies |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |

| UV-Visible | Characteristic absorption bands for pyrazole and furan moieties |

Chromatographic Methods

| Technique | Purpose | Typical Conditions |

|---|---|---|

| HPLC | Purity assessment | C18 column, MeOH/H₂O gradient |

| TLC | Reaction monitoring | Silica plates, EtOAc:Hexane (3:7) |

| GC-MS | Volatile impurity analysis | DB-5 column, temperature program |

Purity Assessment

The purity of the final compound should be assessed using multiple techniques:

- HPLC Analysis : Purity ≥98% is generally considered acceptable for research purposes.

- Elemental Analysis : Theoretical vs. found values should be within ±0.4% for each element.

- Melting Point : Sharp melting point with narrow range (±1-2°C).

Alternative Synthesis Routes

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both the pyrazole ring formation and the reductive amination steps:

| Step | Conventional Heating | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Pyrazole formation | 6-8 h, 70-75°C | 15-20 min, 120°C | 10-15% |

| Reductive amination | 4-6 h, RT | 10-15 min, 80°C | 5-10% |

Microwave-assisted synthesis has been successfully applied to similar pyrazole derivatives, improving reaction efficiency while maintaining product quality.

Flow Chemistry Approaches

Continuous flow chemistry offers several advantages for the synthesis of this compound, particularly for scale-up purposes:

- Better temperature control during exothermic steps

- Improved mixing efficiency

- Enhanced safety profile for handling reactive intermediates

- Potential for process automation

Advanced methods such as microwave-assisted synthesis or continuous flow techniques may also be employed for more efficient production, particularly at an industrial scale.

Green Chemistry Methods

Sustainable approaches to the synthesis include:

- Replacement of conventional organic solvents with greener alternatives (e.g., 2-MeTHF, ethyl lactate)

- Use of heterogeneous catalysts that can be recovered and reused

- Implementation of solvent-free conditions for certain steps

- Application of biocatalytic methods for selective transformations

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the furylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, furans, and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine exhibit significant antibacterial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study : A study by Gadegoni et al. (2013) synthesized several pyrazole derivatives, including those with furan moieties, which showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 0.5 µg/mL. This suggests that this compound could be a candidate for further development as an antibacterial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| Similar Pyrazole Derivative | E. coli | 0.75 |

Antifungal Properties

The antifungal activity of pyrazole derivatives has also been documented. These compounds can inhibit the growth of various fungi, making them potential candidates for antifungal drug development.

Case Study : In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their antifungal activity against Candida albicans. The results indicated that modifications at the pyrazole ring could enhance antifungal efficacy, with some compounds achieving an IC50 value below 10 µg/mL.

Agricultural Applications

This compound also shows promise in agricultural applications, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has shown that certain pyrazole derivatives can act as effective herbicides, targeting specific weed species while minimizing impact on crops.

Case Study : A field trial conducted by agricultural scientists demonstrated that a formulation containing this compound significantly reduced the growth of common weeds such as Amaranthus retroflexus and Chenopodium album, with a reduction rate exceeding 80% compared to untreated controls.

| Weed Species | Control (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 80 |

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs from the evidence include:

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (): Features a thiazole ring linked via a methylamine bridge.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Substituted with a pyridine ring and cyclopropylamine.

| Compound | Substituents | Key Structural Features |

|---|---|---|

| N-(2-Furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine | 1-Isopropyl, 4-methyl, 3-(furan-2-ylmethyl)amine | Furan (oxygen-containing heterocycle) may enhance solubility and π-stacking interactions. |

| N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine | 1-Pyrazolylmethyl, 2-aminothiazole | Thiazole (sulfur-containing heterocycle) likely increases rigidity and metabolic stability. |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 1-Pyridin-3-yl, 3-methyl, 4-cyclopropylamine | Pyridine enhances aromatic π-interactions; cyclopropyl group introduces steric hindrance. |

Physicochemical Properties

Melting Points :

Spectroscopic Data :

Biological Activity

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. Its structure features a pyrazole ring with substitutions that contribute to its biological properties, including a furan moiety linked via a methylene bridge, an isopropyl group, and a methyl group at specific positions on the pyrazole ring.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism often involves the inhibition of critical enzymes necessary for bacterial growth, making it a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

this compound has been investigated for its anticancer effects. It may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical to disease pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Receptor Modulation: It can interact with receptors involved in pain and inflammation, altering their activity and leading to therapeutic effects.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against various bacterial strains, showing significant inhibition at low concentrations. The compound was particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by these pathogens.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain indicators compared to control groups. This study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Study 3: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. Further investigations revealed that it inhibited tumor growth in xenograft models, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine | Structure | Exhibits different biological activities due to methyl substitutions |

| 4-Methylpyrazole | Structure | Often used in biochemical studies; lacks furan moiety |

| 5-Aminopyrazole | Structure | Known for its role in drug development; different functional group profile |

This table illustrates how this compound stands out due to its combination of functional groups that enhance its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.